TPOP146

Epigenetics Chemical Biology Drug Discovery

TPOP146 is a well-characterized, selective CBP/P300 bromodomain inhibitor with a Kd of 134 nM and >30-fold selectivity over BRD4, validated in cellular target engagement assays. Unlike broader-spectrum inhibitors, its defined selectivity window allows dissection of CBP/P300-specific transcriptional regulation without confounding off-target effects. It serves as a critical mid-potency comparator for SAR studies, enabling benchmarking against I-CBP112 or CCS1477. Ideal for ChIP, RNA-seq, and tauopathy models, TPOP146 is a reliable, commercially available chemical probe for epigenetic research.

Molecular Formula C27H35N3O5
Molecular Weight 481.6 g/mol
Cat. No. B15572498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTPOP146
Molecular FormulaC27H35N3O5
Molecular Weight481.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H35N3O5/c1-5-25(31)30-9-10-35-26-20(16-30)11-18(19-12-22(33-3)15-23(13-19)34-4)14-24(26)27(32)28-21-7-6-8-29(2)17-21/h11-15,21H,5-10,16-17H2,1-4H3,(H,28,32)/t21-/m0/s1
InChIKeyCUJLWYCUPPPASA-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TPOP146: A Potent and Selective CBP/P300 Bromodomain Inhibitor for Epigenetic Research


TPOP146 is a selective inhibitor of the CBP (CREB-binding protein) and P300 bromodomains, belonging to the 2,3,4,5-tetrahydro-1,4-benzoxazepine chemotype [1]. It functions by disrupting the protein-protein interactions mediated by the acetyl-lysine binding pocket of these epigenetic reader domains [2]. Characterized by a Kd of 134 nM for the CBP bromodomain, TPOP146 is employed as a chemical probe to investigate CBP/P300-dependent transcriptional regulation and its roles in oncology and neurobiology [1].

Why TPOP146 Cannot Be Replaced by Generic CBP/P300 Bromodomain Inhibitors


Substituting TPOP146 with other CBP/P300 bromodomain inhibitors without verification risks experimental failure due to the wide variance in their potency and selectivity profiles across the bromodomain family. Within the same inhibitor class, compounds exhibit distinct Kd values, differential selectivity windows for CBP over BRD4 (ranging from >30-fold to >170-fold), and divergent off-target binding profiles that can confound target-specific phenotype interpretation . Notably, even structurally related analogs like I-CBP112 show different affinity profiles (Kd: 151-167 nM for CBP/p300), while more advanced clinical candidates such as CCS1477 (Inobrodib) achieve sub-nanomolar affinities (Kd: 1.3-1.7 nM) and vastly different selectivity ratios [1]. The following quantitative evidence details precisely where TPOP146 is positioned relative to its closest analogs, providing a scientific basis for procurement decisions.

TPOP146 Evidence-Based Differentiation: Quantitative Performance vs. Closest Analogs


CBP Bromodomain Binding Affinity (Kd): TPOP146 vs. I-CBP112 vs. SGC-CBP30

TPOP146 binds the CBP bromodomain with a Kd of 134 nM, positioning it as a potent inhibitor within its class [1]. In a direct comparison with the earlier-generation chemical probe I-CBP112, TPOP146 demonstrates a modest but measurable improvement in CBP binding affinity (Kd: 151 nM for I-CBP112) . However, TPOP146 is substantially less potent than the clinical-stage compound SGC-CBP30, which exhibits a Kd of 21 nM for the CBP bromodomain [2].

Epigenetics Chemical Biology Drug Discovery

Selectivity Profile: TPOP146's >30-fold Discrimination Against BRD4

TPOP146 exhibits significant selectivity for the CBP bromodomain over the BET family bromodomain BRD4, with a >30-fold difference in binding affinity . The Kd for CBP is 134 nM, compared to 5.02 µM for BRD4 . This selectivity profile differentiates it from the clinical candidate CCS1477 (Inobrodib), which achieves a 170-fold selectivity window for CBP/p300 over BRD4 (Kd: 1.3 nM for CBP vs. 222 nM for BRD4) [1], and from PF-CBP1, which demonstrates >100-fold selectivity [2].

Selectivity Bromodomain Off-Target

Cellular Target Engagement: TPOP146 Replicates Bromodomain-Inactivating Mutation

In a cellular context, treatment with 1 µM TPOP146 resulted in a significant decrease in the fluorescence recovery half-life of GFP-CBP in the nucleus, an effect comparable to that observed with the bromodomain-inactivating mutation N1168F [1]. This provides direct evidence of cellular target engagement and functional inhibition of the CBP bromodomain. This cellular assay establishes a clear functional benchmark not available for all comparators.

Cellular Activity Target Engagement FRAP

Validation in Neurobiological Models: Functional Effect on Histone Acetylation

In a neuronal cell model (N2a cells) overexpressing Tau, treatment with 134 nM TPOP146 for 24 hours resulted in a significant reduction in acetylated histone H4 (Ace-H4) levels [1]. This effect, also observed with the comparator inhibitor L-45 (at 126 nM), confirms that TPOP146 can functionally suppress CBP/P300 histone acetyltransferase activity in a disease-relevant cellular context [1].

Neuroscience Histone Acetylation Tau

Validated Research Applications for TPOP146 Based on Quantitative Evidence


Investigating CBP/P300-Dependent Transcriptional Regulation

Use TPOP146 as a chemical probe to dissect the role of the CBP/P300 bromodomain in gene expression. Its well-characterized binding affinity (Kd = 134 nM) [1] and demonstrated cellular target engagement provide a reliable tool for chromatin immunoprecipitation (ChIP) and RNA-sequencing experiments designed to identify CBP/P300 target genes. The >30-fold selectivity over BRD4 [1] allows for experiments with a defined, though not absolute, target space.

Mechanistic Studies in Tauopathy and Neurodegeneration Models

Employ TPOP146 in cellular models of tauopathies to examine the interplay between Tau protein, CBP/P300 activity, and histone acetylation. Validated in N2a cells at a concentration of 134 nM [2], TPOP146 can be used to modulate histone acetylation marks and study downstream effects on neuronal survival and gene regulation, providing a specific tool distinct from broader histone deacetylase (HDAC) inhibitors.

Tool Compound for Comparative Bromodomain Inhibitor Studies

Leverage TPOP146 as a mid-potency comparator in panels of CBP/P300 bromodomain inhibitors. Its quantitative profile (Kd = 134 nM, >30-fold selectivity over BRD4) [1] serves as a critical benchmark for structure-activity relationship (SAR) studies, allowing researchers to contextualize the potency and selectivity of novel compounds against a known, commercially available standard like I-CBP112 or more potent clinical candidates like CCS1477 [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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